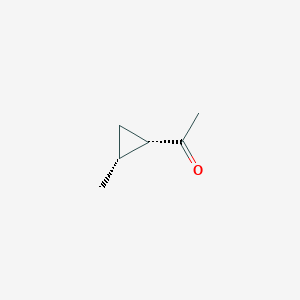![molecular formula C15H12Cl2O3 B2415029 4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 293738-24-6](/img/structure/B2415029.png)
4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is an organic compound with the molecular formula C15H12Cl2O3. It is a derivative of benzoyl chloride, featuring a chlorobenzyl and a methoxy group attached to the benzoyl chloride core. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride typically involves the reaction of 4-chlorobenzyl alcohol with 3-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The acyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents include amines, alcohols, and thiols. Conditions typically involve anhydrous solvents and a base such as pyridine or triethylamine.
Hydrolysis: Water or aqueous base (e.g., NaOH) is used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
Carboxylic acids: Formed from hydrolysis.
Alcohols: Formed from reduction.
Scientific Research Applications
4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is used in various scientific research applications, including:
Organic synthesis: As a reagent for the synthesis of more complex molecules.
Pharmaceutical research: As an intermediate in the synthesis of potential drug candidates.
Material science: In the preparation of functionalized materials and polymers.
Biological studies: As a probe to study enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis and pharmaceutical research to modify molecules and study biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoyl chloride: A simpler analog without the methoxy and benzyloxy groups.
4-(Benzyloxy)benzyl chloride: Lacks the acyl chloride group but has a similar benzyloxy structure.
4-Chlorobenzyl alcohol: The alcohol precursor used in the synthesis of 4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride
Uniqueness
This compound is unique due to the presence of both the acyl chloride and the methoxybenzyloxy groups, which confer distinct reactivity and functionalization potential. This makes it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-3-methoxybenzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-14-8-11(15(17)18)4-7-13(14)20-9-10-2-5-12(16)6-3-10/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISOOQSAXJNSRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2414946.png)
![1-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]-5-propyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2414948.png)



![Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2414956.png)
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-pyridin-3-ylpropanoic acid](/img/structure/B2414957.png)


![1,3-diethyl 2-[1,4-bis(4-methylbenzenesulfonamido)naphthalen-2-yl]propanedioate](/img/structure/B2414962.png)
![1-[2-(Cyclohexen-1-yl)ethyl]-4-methylpyrazine-2,3-dione](/img/structure/B2414965.png)
![1-(4-methylphenyl)-3-[2-(methylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone](/img/structure/B2414966.png)


